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REACTION_CXSMILES
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[CH2:1]([Li])CCC.[CH3:6][O:7][C:8]1[CH:17]=[C:16]2[C:11]([CH2:12][CH2:13][CH2:14][C:15]2=O)=[CH:10][CH:9]=1>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1>[CH3:6][O:7][C:8]1[CH:17]=[C:16]2[C:11]([CH2:12][CH2:13][CH2:14][C:15]2=[CH2:1])=[CH:10][CH:9]=1 |f:2.3|
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Name
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|
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Quantity
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6.2 mL
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Type
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reactant
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|
Smiles
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C(CCC)[Li]
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Name
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|
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Quantity
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20 mL
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Type
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solvent
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|
Smiles
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C1CCOC1
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Name
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|
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Quantity
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3.65 g
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Type
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catalyst
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Smiles
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[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
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Name
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|
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Quantity
|
1 g
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Type
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reactant
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Smiles
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COC1=CC=C2CCCC(C2=C1)=O
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Name
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|
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Quantity
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5 mL
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Type
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solvent
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|
Smiles
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C1CCOC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The solution was stirred at room temperature for 3 hours
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Rate
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UNSPECIFIED
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|
RPM
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0
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Conditions are dynamic
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1
|
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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|
Details
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cooled in an ice bath
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Type
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STIRRING
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Details
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The solution was then stirred at 60° C. overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
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|
Details
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The solution was partitioned between ethyl ether and water
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Type
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WASH
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Details
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The organic phase was washed with water (3×) and brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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CONCENTRATION
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Details
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The filtered solution was concentrated
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Type
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CUSTOM
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Details
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the residue purified by silica gel chromatography
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Source
|
Open Reaction Database (ORD) |
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Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |